molecular formula C21H29NO2 B11068264 Benzamide, 2-methoxy-N-(1-methylethyl)-5-tricyclo[3.3.1.1(3,7)]dec-1-yl-

Benzamide, 2-methoxy-N-(1-methylethyl)-5-tricyclo[3.3.1.1(3,7)]dec-1-yl-

Cat. No.: B11068264
M. Wt: 327.5 g/mol
InChI Key: FZRDRXOIRVLPPB-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-2-METHOXY-N-(PROPAN-2-YL)BENZAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-2-METHOXY-N-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane, which is functionalized to introduce the necessary substituents.

    Functionalization: Adamantane is first brominated to form 1-bromoadamantane. This intermediate is then reacted with salicylic acid derivatives to introduce the benzamide moiety.

    Methoxylation: The benzamide derivative is further methoxylated using appropriate reagents to introduce the methoxy group at the 2-position.

    Isopropylation: Finally, the compound is isopropylated to introduce the N-(propan-2-yl) group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-2-METHOXY-N-(PROPAN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of adamantane oxides.

    Reduction: Formation of reduced adamantane derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-(ADAMANTAN-1-YL)-2-METHOXY-N-(PROPAN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential antiviral and anticancer properties due to the stability and bioactivity of the adamantane core.

    Materials Science: Used in the development of high-performance polymers and nanomaterials.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-2-METHOXY-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, allowing the compound to effectively bind to its targets. The methoxy and isopropyl groups enhance its lipophilicity, facilitating its passage through biological membranes. The exact molecular pathways and targets depend on the specific application, such as inhibition of viral replication or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoadamantane: A precursor in the synthesis of various adamantane derivatives.

    Adamantan-1-amine: Known for its antiviral properties.

    5-(ADAMANTAN-1-YL)SALICYLIC ACID: Another adamantane derivative with potential biological activity.

Uniqueness

5-(ADAMANTAN-1-YL)-2-METHOXY-N-(PROPAN-2-YL)BENZAMIDE is unique due to the combination of the adamantane core with the methoxy and isopropyl groups, which confer specific chemical and biological properties. This combination enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H29NO2/c1-13(2)22-20(23)18-9-17(4-5-19(18)24-3)21-10-14-6-15(11-21)8-16(7-14)12-21/h4-5,9,13-16H,6-8,10-12H2,1-3H3,(H,22,23)

InChI Key

FZRDRXOIRVLPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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